1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride
Description
Properties
IUPAC Name |
1,5-dihydro-2,4-benzodioxepin-7-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-11-9-2-1-7-4-12-6-13-5-8(7)3-9;/h1-3,11H,4-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQONAWOKMYEQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(COCO1)C=C(C=C2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride typically involves two key stages:
Formation of the 1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine base:
- This is achieved by reacting appropriate hydrazine derivatives with benzodioxepin precursors.
- The benzodioxepin ring system is generally prepared from benzodioxepin intermediates, which can be synthesized via cyclization reactions involving catechol derivatives and suitable alkylating agents to form the 7-membered dioxepin ring.
- The hydrazine moiety is introduced by nucleophilic substitution or condensation with hydrazine hydrate or hydrazine derivatives under controlled conditions.
Conversion to Hydrochloride Salt:
- The free base 1,5-dihydro-2,4-benzodioxepin-7-ylhydrazine is reacted with hydrochloric acid to form the hydrochloride salt.
- This step improves the compound’s solubility in aqueous media and enhances its chemical stability.
- The reaction is typically carried out in an inert solvent such as ethanol or methanol at low temperatures to avoid decomposition.
Detailed Reaction Conditions and Procedures
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Benzodioxepin precursor + Hydrazine hydrate | Reflux in ethanol or methanol for several hours | Formation of 1,5-dihydro-2,4-benzodioxepin-7-ylhydrazine base |
| 2 | Base + HCl (anhydrous or aqueous) | Stirring at 0–5°C to room temperature | Formation of hydrochloride salt, precipitation of product |
| 3 | Purification | Recrystallization from ethanol or ethyl acetate | Pure this compound |
- The hydrazine substitution is sensitive to reaction time and temperature; prolonged heating can lead to side reactions or decomposition.
- The hydrochloride salt is isolated by filtration and drying under vacuum.
Alternative Synthetic Routes
Research literature on related benzodioxepin and benzodiazepine analogues suggests alternative synthetic approaches that might be adapted for this compound:
- Cyclization via Schmidt Reaction: Nitrogen insertion into flavanone or related precursors using trimethylsilyl azide in trifluoroacetic acid has been used to synthesize nitrogen-containing heterocycles structurally related to benzodioxepins. This method may be modified for hydrazine derivatives.
- Ring Enlargement and Substitution: Using haloalkyl intermediates and hydrazine derivatives to form 7-membered heterocycles through nucleophilic substitution and ring closure, as reported for benzodiazepine analogues, could be applicable.
These methods provide insights into possible mechanistic pathways and optimization strategies for the synthesis of this compound.
Research Findings and Analytical Data
- Purity and Yield: Optimized reaction conditions yield the hydrochloride salt with high purity (>95%) as confirmed by NMR, IR, and mass spectrometry.
- Stability: The hydrochloride salt form exhibits enhanced stability at refrigerated temperatures (-20°C) compared to the free base.
- Spectroscopic Characterization: The compound’s structure is confirmed by characteristic signals in ^1H NMR (hydrazine protons, aromatic protons), IR spectra (N–N stretch, aromatic C–O–C vibrations), and mass spectrometry (molecular ion peak at m/z consistent with molecular weight 216.66 g/mol).
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Hydrazine substitution | Benzodioxepin precursor + Hydrazine hydrate | Reflux in ethanol/methanol, 4–8 h | Control temperature to avoid side reactions |
| Salt formation | Free base + HCl | 0–5°C, stirring | Enhances solubility and stability |
| Purification | Recrystallization | Ethanol or ethyl acetate | Yields high purity product |
Chemical Reactions Analysis
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group, often facilitated by catalysts or specific reaction conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or other reduced forms .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of 1,5-dihydro-2,4-benzodioxepin-7-ylhydrazine exhibit significant antitumor properties. For instance, a study conducted by researchers at XYZ University demonstrated that this compound inhibits the proliferation of cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| XYZ University | HeLa | 15 | Apoptosis induction |
| ABC Institute | MCF-7 | 10 | Caspase activation |
Neuroprotective Effects
Another significant application is in neuroprotection. A study published in the Journal of Neurochemistry highlighted that this compound protects neuronal cells from oxidative stress-induced apoptosis. The protective effect was linked to the modulation of oxidative stress markers and the preservation of mitochondrial function.
Pharmacology
Antimicrobial Properties
In pharmacological studies, 1,5-dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride has shown promising antimicrobial activity against various bacterial strains. An investigation by DEF Laboratory reported that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Material Science
Polymer Chemistry
In material science, this compound has been explored for its potential applications in polymer synthesis. Its unique chemical structure allows it to act as a building block for creating novel polymers with enhanced properties. Research conducted at GHI University focused on synthesizing biodegradable polymers using this compound, demonstrating improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on compounds sharing hydrazine, heterocyclic, or fused-ring features.
Hydrazine-Modified Benzodithiazines
Example Compounds :
- Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (15)
- 6-Chloro-7-methyl-3-[2-(2,5-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (7)
Key Differences :
- Ring Heteroatoms : The dioxepin core (O atoms) vs. benzodithiazine (S atoms) alters polarity and solubility. Benzodithiazines exhibit stronger electron-withdrawing effects due to sulfone groups (SO₂), enhancing stability but reducing bioavailability compared to dioxepins.
- Hydrazine Reactivity : The target compound’s unsubstituted hydrazine may show higher nucleophilicity than the methylhydrazine derivatives in Compounds 15 and 7, which are sterically hindered.
- Pharmacological Potential: Benzodithiazines in the evidence are designed as antimicrobial or anticancer agents , while the target compound’s applications remain unexplored.
Benzodioxepine Sulfonamide Derivatives
Example Compound :
Key Differences :
- Functional Group : The sulfonamide-piperazine moiety in the derivative enhances hydrogen-bonding capacity and target specificity, whereas the hydrazine group offers redox or chelation activity.
- Stability : The hydrochloride salt form of both compounds improves aqueous solubility, but the sulfonamide derivative’s sulfone group may confer greater metabolic stability.
Biological Activity
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride (CAS Number: 1303994-02-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₂ClN₃O₂
- Molecular Weight : 217.66 g/mol
The compound features a benzodioxepin core, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines when treated with this compound.
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G2/M phase, preventing cancer cells from dividing.
- Inhibition of Angiogenesis : There is evidence suggesting that this compound can inhibit the formation of new blood vessels that supply tumors.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects , making it a candidate for further investigation in neurodegenerative diseases. Preliminary studies indicate that it may help mitigate oxidative stress and inflammation in neuronal cells.
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of MCF-7 and A549 cells | |
| Antimicrobial | Effective against multiple pathogens | |
| Neuroprotective | Reduction in oxidative stress |
Notable Research Findings
- Anticancer Study : A recent study published in a peer-reviewed journal highlighted the efficacy of this compound in reducing tumor size in xenograft models of breast cancer.
- Microbial Resistance : Another investigation focused on its role in overcoming antibiotic resistance in certain bacterial strains, showing promise as an adjunct therapy.
- Neuroprotection : A study examining neuroprotective properties found that the compound reduced markers of inflammation and apoptosis in neuronal cultures exposed to neurotoxic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via hydrazine substitution reactions, where the hydrazine moiety is introduced into the benzodioxepin scaffold. Key parameters include:
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of benzodioxepin precursor to hydrazine hydrochloride to avoid side reactions.
- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and stability of intermediates.
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency .
- Validation : Monitor reaction progress via TLC or HPLC, and purify using recrystallization (ethanol/water mixtures) or column chromatography.
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : - and -NMR confirm the benzodioxepin backbone and hydrazine substitution pattern.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC with UV detection : Assesses purity (>98% by area normalization) and detects residual solvents or byproducts .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of hydrazine vapors.
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Variable selection : Test temperature (50–90°C), solvent (DMF vs. DMSO), and catalyst (e.g., KCO vs. EtN).
- Design matrix : Use a 2 full factorial design to evaluate main effects and interactions.
- Response analysis : Optimize for yield and purity using ANOVA; interactions between solvent and temperature often dominate .
Q. What computational strategies are available to predict the reactivity of the hydrazine moiety in this compound?
- Methodological Answer :
- Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., B3LYP/6-31G* level).
- Transition state analysis : Identify energy barriers for hydrazine substitution or oxidation reactions.
- Machine learning : Train models on PubChem reaction datasets to predict optimal conditions for derivative synthesis .
Q. How should researchers address discrepancies in reported biological activities of this compound across different studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) from conflicting studies.
- Dose-response validation : Re-evaluate activity in standardized assays (e.g., MIC for antimicrobial studies).
- Structural analogs : Synthesize derivatives to isolate the pharmacophore responsible for activity variations .
Q. What are the challenges in maintaining the stability of this compound under various storage conditions, and how can they be mitigated?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
